Bis(1-methyltridecyl)hydroquinone

Description

Hydroquinone (1,4-benzenediol; CAS 123-31-9) is a dihydroxybenzene derivative with the molecular formula C₆H₆O₂ and a molecular weight of 110.11 g/mol . It is a critical intermediate in the degradation of aromatic pollutants like 4-nitrophenol and γ-hexachlorocyclohexane and serves as a polymerization inhibitor in industrial applications (e.g., rubber, plastics) . Hydroquinone’s redox properties enable its use in electrochemical sensors, where it exhibits lower overvoltages and enhanced electron-transfer kinetics compared to catechol derivatives . However, its toxicity—linked to exogenous ochronosis in dermatological use and environmental persistence—drives research into structurally modified analogues .

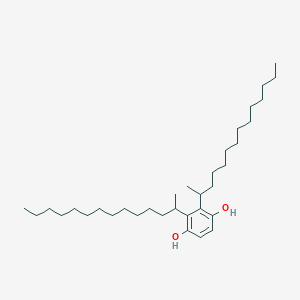

Alkylated hydroquinones, such as 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone (CAS 903-19-5; C₂₂H₃₈O₂, 334.54 g/mol), are derivatives where bulky substituents enhance stability and lipophilicity . Bis(1-methyltridecyl)hydroquinone (hypothetical structure: C₃₄H₆₂O₂, ~502.85 g/mol) represents a further alkylated variant with two branched 14-carbon chains. Such modifications alter physicochemical and biological properties, warranting comparative analysis.

Properties

Molecular Formula |

C34H62O2 |

|---|---|

Molecular Weight |

502.9 g/mol |

IUPAC Name |

2,3-di(tetradecan-2-yl)benzene-1,4-diol |

InChI |

InChI=1S/C34H62O2/c1-5-7-9-11-13-15-17-19-21-23-25-29(3)33-31(35)27-28-32(36)34(33)30(4)26-24-22-20-18-16-14-12-10-8-6-2/h27-30,35-36H,5-26H2,1-4H3 |

InChI Key |

DYMGYNNPBKCPPZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCC(C)C1=C(C=CC(=C1C(C)CCCCCCCCCCCC)O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of hydroquinone derivatives, including bis(1-methyltridecyl)hydroquinone, can be achieved through various methods. One common approach is the Thiele-Winter acetoxylation, which involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst . The resulting triacetoxy derivatives are then hydrolyzed to the corresponding hydroxyhydroquinone derivatives under either acidic or basic conditions. These intermediates are subsequently oxidized to form the desired hydroquinone compounds .

Chemical Reactions Analysis

Bis(1-methyltridecyl)hydroquinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include acetic anhydride, acidic catalysts, and oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroquinone derivatives typically results in the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Bis(1-methyltridecyl)hydroquinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity and properties of hydroquinone derivatives . In biology and medicine, hydroquinone derivatives are known for their antioxidant activity and potential therapeutic effects . They are used in the development of drugs for treating various diseases, including cancer and cardiovascular diseases . In industry, hydroquinone derivatives are used as stabilizers and antioxidants in various products .

Mechanism of Action

The mechanism of action of bis(1-methyltridecyl)hydroquinone involves its redox cycling properties. Hydroquinone derivatives can undergo oxidation and reduction reactions, which allow them to act as electron carriers in biological systems . This redox cycling can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects depending on the context . The molecular targets and pathways involved in the action of hydroquinone derivatives include DNA, proteins, and cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Key Properties of Hydroquinone and Alkylated Derivatives

| Property | Hydroquinone | 2,5-Bis(1,1,3,3-tetramethylbutyl)hydroquinone | Bis(1-methyltridecyl)hydroquinone (Hypothetical) |

|---|---|---|---|

| Molecular Formula | C₆H₆O₂ | C₂₂H₃₈O₂ | C₃₄H₆₂O₂ |

| Molecular Weight (g/mol) | 110.11 | 334.54 | ~502.85 |

| Solubility | Water-soluble (6% at 20°C) | Lipophilic, low water solubility | Extremely lipophilic |

| Stability | Oxidizes to quinones | High thermal/chemical stability | Expected higher stability |

| Applications | Antioxidant, sensors | Polymer stabilizer | Potential high-temperature stabilizer |

Structural Insights :

- Hydroquinone: Polar due to hydroxyl groups, facilitating aqueous reactivity and microbial degradation .

- Alkylated Derivatives : Bulky alkyl chains reduce polarity, enhancing solubility in organic matrices and resistance to oxidation .

Functional and Application-Based Comparisons

Electrochemical Properties

Hydroquinone exhibits a reduction overvoltage of 70 mV at graphene paste electrodes, outperforming catechol (300 mV) . Alkylation may shift redox potentials due to electron-donating effects, though experimental data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.